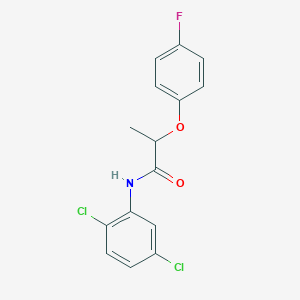

N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide

Description

N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic propanamide derivative featuring a dichlorophenyl group attached to the amide nitrogen and a fluorophenoxy substituent at the propanamide backbone. This compound’s structure combines halogenated aromatic moieties (Cl and F), which likely enhance its electronic properties, lipophilicity, and resistance to metabolic degradation.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-8-10(16)2-7-13(14)17/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMAVNOQXGKUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide typically involves the reaction of 2,5-dichloroaniline with 4-fluorophenol in the presence of a suitable coupling agent. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide and related propanamide derivatives:

Functional Group Impact on Properties

Halogenation Effects

- The 2,5-dichlorophenyl group in the target compound increases electronegativity and steric bulk compared to simpler analogs like Propanil (3,4-dichlorophenyl) . This may enhance binding to hydrophobic enzyme pockets or receptor sites.

Amide Nitrogen Modifications

- Substitution with aromatic groups (e.g., dichlorophenyl) versus aliphatic chains (e.g., phenylethyl in ) alters solubility and metabolic pathways. For example, Propanil’s lack of a phenoxy group simplifies its structure but limits functional versatility .

- Piperidinyl substitutions (e.g., Isobutyryl fentanyl) shift pharmacological activity toward opioid receptors, highlighting the importance of nitrogen-linked moieties in target specificity .

Phenoxy Group Variations

- Methyl or chloro substitutions on the phenoxy ring (e.g., 4-chloro-2-methylphenoxy in ) increase lipophilicity compared to the fluorophenoxy group, which balances hydrophobicity with polar interactions .

Biological Activity

N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a dichlorophenyl moiety and a fluorophenoxy group linked to a propanamide backbone. Its molecular formula is C15H12Cl2FNO. The synthesis typically involves the reaction of 2,5-dichloroaniline with 4-fluorophenol in the presence of coupling agents such as triethylamine or pyridine under reflux conditions. This method allows for efficient production while ensuring high yields and purity of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to either inhibition or activation of various biochemical pathways. For instance, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer progression or microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimal inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Vancomycin-resistant Enterococcus faecium (VRE) | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 32 |

The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents to combat resistant infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including colon (Caco-2) and lung (A549) cancer cells. The results are detailed in Table 2.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 (Colon Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Reduces viability |

The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound effectively inhibited MRSA with an MIC comparable to existing antibiotics like vancomycin. This highlights its potential as a therapeutic option against resistant bacterial strains.

- Cancer Cell Studies : In vitro assays showed that the compound significantly reduced the viability of Caco-2 cells by inducing apoptosis at concentrations as low as 10 µM. This effect was not observed in normal cell lines, suggesting a degree of selectivity that is crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.